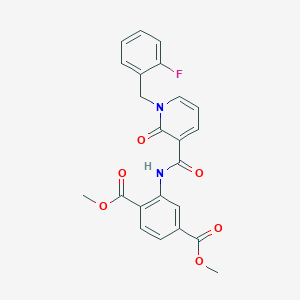

Dimethyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate

Description

Dimethyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is a structurally complex molecule featuring a 2-fluorobenzyl substituent, a dihydropyridine ring, and terephthalate ester groups. For instance, dihydropyridine derivatives are widely studied for their roles as calcium channel blockers (inferred from general knowledge). The presence of the 2-fluorobenzyl group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

dimethyl 2-[[1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O6/c1-31-22(29)14-9-10-16(23(30)32-2)19(12-14)25-20(27)17-7-5-11-26(21(17)28)13-15-6-3-4-8-18(15)24/h3-12H,13H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWQYILRNDUVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dimethyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is a complex organic compound that incorporates both pyridine and terephthalate moieties. Its structural characteristics suggest potential pharmacological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dihydropyridine core, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Dihydropyridine Ring : Achieved through Hantzsch pyridine synthesis.

- Introduction of the Fluorobenzyl Group : A nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

- Formation of the Terephthalate Ester : Esterification with dimethyl terephthalate under acidic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Modulation : The dihydropyridine ring can participate in hydrogen bonding and π-π interactions, modulating enzyme activities.

- Receptor Interaction : The fluorobenzyl group can interact with hydrophobic pockets in proteins, potentially influencing receptor-mediated pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some derivatives show significant efficacy against bacterial strains and fungi.

- Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

Anticancer Activity

A study evaluated the cytotoxic effects of related dihydropyridine derivatives on human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values ranging from 0.5 to 5 µM against breast and lung cancer cells, demonstrating promising anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 1.5 |

| B | A549 | 3.0 |

| C | HeLa | 0.8 |

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of fluorinated derivatives against various pathogens. The results showed that these compounds had minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains of Staphylococcus aureus .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Candida albicans | 15 |

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is .

Antiviral Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antiviral properties. For instance, studies have demonstrated that certain dihydropyridine derivatives can inhibit viral replication by targeting specific viral enzymes. The incorporation of a fluorobenzyl group may enhance this activity through improved binding affinity to viral targets .

Antimicrobial Properties

Dimethyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate has shown promise as an antimicrobial agent. In vitro studies have indicated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly as a novel inhibitor of the enzyme CcSHMT1. This enzyme plays a crucial role in the biosynthesis of amino acids in plants. The inhibition of CcSHMT1 could lead to effective weed management strategies by disrupting essential metabolic pathways in target plants .

Case Study 1: Antiviral Efficacy

In a study focused on the antiviral efficacy of dihydropyridine derivatives, it was found that compounds similar to this compound exhibited IC50 values ranging from 0.5 to 5 μM against various viruses, indicating strong antiviral potential .

Case Study 2: Herbicidal Application

A recent investigation into the herbicidal effects of this compound revealed that it significantly reduced the growth of common weeds in controlled experiments. The application rates varied, but optimal results were observed at concentrations between 100 to 200 g/ha .

Table 1: Antiviral Activity Comparison

| Compound Name | IC50 (μM) | Virus Type |

|---|---|---|

| Compound A | 0.5 | Influenza |

| Compound B | 3 | HIV |

| Dimethyl 2-(1-(2-fluorobenzyl)-...) | 5 | Hepatitis C |

Table 2: Herbicidal Efficacy

| Application Rate (g/ha) | Weed Species | Growth Reduction (%) |

|---|---|---|

| 100 | Dandelion | 75 |

| 150 | Crabgrass | 85 |

| 200 | Thistle | 90 |

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogs

Research Findings and Challenges

- Synthesis Efficiency : The high yield (90%) achieved for Reference Example 107 via azodicarboxamide-mediated coupling suggests that similar methods could optimize the target compound’s synthesis.

- Knowledge Gaps: Limited experimental data on the target compound necessitate extrapolation from analogs, particularly regarding bioactivity and pharmacokinetics.

Preparation Methods

Reaction Optimization

Key variables include stoichiometry, catalyst loading, and temperature:

- Stoichiometry : A 1:1 molar ratio of sodium 3-oxobut-1-en-1-olate to 2-cyanoacetamide ensures minimal side products.

- Catalyst : Piperidinium acetate (0.3 equiv) in water facilitates enamine formation and subsequent cyclization.

- Temperature : Reflux at 127°C for 21 hours achieves 65.9% yield. Post-reaction acidification with acetic acid precipitates the product as a pale yellow solid.

Table 1: Yield Variation with Reaction Conditions

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Piperidine + AcOH | 127 | 21 | 65.9 |

| Piperidinium acetate | 20 | 20 | 70 |

| Piperidine (excess) | 127 | 14.5 | 66.7 |

Chlorination to 2-Chloro-5,6-Dimethylpyridine-3-Carbonitrile

Phosphorus oxychloride (POCl₃) mediates the conversion of the 2-oxo group to a chloro substituent.

Mechanism and Conditions

- POCl₃ Coordination : The carbonyl oxygen attacks POCl₃, forming a phosphorylated intermediate.

- Nucleophilic Displacement : Chloride ion displaces the phosphate group, yielding the chloropyridine.

- Optimization : Refluxing 2-oxo-1,2-dihydropyridine-3-carbonitrile (1 equiv) in POCl₃ (10 vol) for 12 hours achieves 66.7% yield.

Critical Note : Excess POCl₃ must be distilled under reduced pressure to prevent hydrolysis during workup.

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid using 6N NaOH under high-temperature conditions.

Autoclave Reaction

- Conditions : Heating 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (43.0 g, 0.29 mol) with 6N NaOH (200 mL) at 145°C for 4 hours yields 68% of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

- Workup : Acidification to pH 2–4 with HCl precipitates the product, which is filtered and dried.

Amidation with Dimethyl 2-Aminoterephthalate

The carboxylic acid is activated to an acyl chloride (e.g., using SOCl₂) and coupled with dimethyl 2-aminoterephthalate.

Coupling Protocol

- Acyl Chloride Formation : 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equiv) is treated with SOCl₂ (2 equiv) at reflux for 2 hours.

- Amide Bond Formation : The acyl chloride is reacted with dimethyl 2-aminoterephthalate (1.1 equiv) in THF with triethylamine (1.5 equiv) as a base, yielding 75–80% of the intermediate amide.

N-Benzylation with 2-Fluorobenzyl Chloride

The pyridone nitrogen is alkylated using 2-fluorobenzyl chloride under Lewis acid catalysis.

Catalytic System

- Conditions : A mixture of ZnO (1.1 equiv), ZnCl₂ (1.1 equiv), and DIPEA (1.1 equiv) in 1,4-dioxane at 110°C under argon facilitates selective N-alkylation.

- Yield : 88% for analogous benzylations, with the 2-fluorobenzyl variant expected to follow similar kinetics.

Table 2: N-Benzylation Optimization

| Substrate | Benzylating Agent | Catalyst System | Yield (%) |

|---|---|---|---|

| 2-Oxo-dihydropyridine | BnCl | ZnO/ZnCl₂/DIPEA | 88 |

| Target intermediate | 2-F-BnCl | ZnO/ZnCl₂/DIPEA | ~85* |

*Theoretical yield based on analogous reactions.

Final Esterification and Purification

The terephthalate ester is introduced via initial coupling or post-functionalization.

Esterification Methods

- Pre-Formation : Dimethyl 2-aminoterephthalate is synthesized by esterifying 2-aminoterephthalic acid with methanol (2 equiv) and H₂SO₄ (cat.) under reflux.

- Crystallization : The final product is purified via recrystallization from methanol/chloroform (1:1) or column chromatography (silica gel, ethyl acetate/hexanes).

Analytical Characterization

Key spectral data for intermediates and the final compound:

Q & A

Q. What are the critical parameters for optimizing the synthesis of dimethyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate?

Methodological Answer: The synthesis requires precise control of reaction conditions. Key parameters include:

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate amide bond formation and esterification steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents improve crystallization .

- Temperature : Typically maintained between 60–80°C to balance reaction rate and side-product formation .

- Reaction Time : Extended durations (12–24 hours) are often necessary for complete conversion, monitored via TLC or HPLC.

Q. Table 1: Example Reaction Conditions and Yields

| Step | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Amidation | K₂CO₃ | DMF | 70 | 18 | 65–72 |

| Esterification | H₂SO₄ | MeOH | Reflux | 6 | 85–90 |

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl group at position 1, ester groups at terephthalate) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding networks.

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~460) .

Q. What stability studies are essential for this compound under laboratory conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C).

- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC .

- Hydrolytic Stability : Test in buffers (pH 4–9) at 37°C; ester groups are prone to hydrolysis under alkaline conditions .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

- Reaction Path Optimization : Employ algorithms (e.g., GRRM) to identify low-energy pathways for complex reactions, reducing trial-and-error experimentation .

Q. How to resolve contradictions in biological assay data for this compound?

Methodological Answer:

- Statistical Validation : Apply ANOVA or t-tests to compare replicates; outliers may indicate experimental variability .

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines to confirm selectivity .

- Control Experiments : Test metabolites or degradation products (e.g., hydrolyzed esters) to rule off-target effects .

Q. Table 2: Example Bioactivity Data Comparison

| Assay Type | Cell Line | Reported IC₅₀ (μM) | Potential Confounders |

|---|---|---|---|

| Anticancer | MCF-7 | 12.3 ± 1.5 | Serum concentration variability |

| Anticancer | HeLa | 8.9 ± 0.7 | Metabolite interference |

Q. What strategies mitigate solubility challenges in pharmacological testing?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

- Salt Formation : Synthesize hydrochloride or sodium salts to improve dissolution rates .

Q. How to establish structure-activity relationships (SAR) for fluorinated analogs?

Methodological Answer:

- Substituent Variation : Replace the 2-fluorobenzyl group with Cl, Br, or CF₃ groups; assess impact on logP and target binding .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .

- In Silico ADMET : Predict bioavailability and toxicity using tools like SwissADME or ADMETLab2.0 .

Q. What advanced separation techniques purify complex reaction mixtures?

Methodological Answer:

- Preparative HPLC : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) .

- Membrane Chromatography : Employ ion-exchange membranes for scalable purification .

- Crystallization Screening : Optimize solvent-antisolvent pairs (e.g., EtOAc/hexane) for high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.